Ethyl 3-chloro-2-fluoropyridine-4-acetate Ethyl 3-chloro-2-fluoropyridine-4-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19870819
InChI: InChI=1S/C9H9ClFNO2/c1-2-14-7(13)5-6-3-4-12-9(11)8(6)10/h3-4H,2,5H2,1H3
SMILES:
Molecular Formula: C9H9ClFNO2
Molecular Weight: 217.62 g/mol

Ethyl 3-chloro-2-fluoropyridine-4-acetate

CAS No.:

Cat. No.: VC19870819

Molecular Formula: C9H9ClFNO2

Molecular Weight: 217.62 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-chloro-2-fluoropyridine-4-acetate -

Specification

Molecular Formula C9H9ClFNO2
Molecular Weight 217.62 g/mol
IUPAC Name ethyl 2-(3-chloro-2-fluoropyridin-4-yl)acetate
Standard InChI InChI=1S/C9H9ClFNO2/c1-2-14-7(13)5-6-3-4-12-9(11)8(6)10/h3-4H,2,5H2,1H3
Standard InChI Key PJQBFCITRBWTLD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=C(C(=NC=C1)F)Cl

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of ethyl 3-chloro-2-fluoropyridine-4-acetate (C9H8ClFNO2\text{C}_{9}\text{H}_{8}\text{ClFNO}_{2}) features a pyridine ring with three distinct substituents: chlorine, fluorine, and an ethyl acetate group. The positions of these substituents significantly influence the compound’s electronic and steric properties. The chlorine atom at position 3 introduces electron-withdrawing effects, while the fluorine at position 2 enhances electrophilicity, making the ring susceptible to nucleophilic substitution reactions. The ethyl acetate group at position 4 contributes to the compound’s solubility in organic solvents and modulates its pharmacokinetic profile.

Table 1: Molecular Properties of Ethyl 3-Chloro-2-Fluoropyridine-4-Acetate and Analogous Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituent PositionsKey Properties
Ethyl 3-chloro-2-fluoropyridine-4-acetateC9H8ClFNO2\text{C}_{9}\text{H}_{8}\text{ClFNO}_{2}217.623-Cl, 2-F, 4-ethyl acetateHigh electrophilicity, moderate solubility
Ethyl 4-chloro-2-fluoropyridine-5-acetateC9H8ClFNO2\text{C}_{9}\text{H}_{8}\text{ClFNO}_{2}217.624-Cl, 2-F, 5-ethyl acetateEnhanced steric hindrance
Ethyl 2-(2-chloro-4-fluoropyridin-3-yl)acetateC9H9ClFNO2\text{C}_{9}\text{H}_{9}\text{ClFNO}_{2}217.622-Cl, 4-F, 3-ethyl acetateImproved bioavailability

The unique positioning of halogens in ethyl 3-chloro-2-fluoropyridine-4-acetate distinguishes it from analogs, particularly in terms of reactivity. For instance, the 3-chloro substituent may direct electrophilic attacks to the 5-position of the pyridine ring, while the 2-fluorine atom stabilizes adjacent negative charges through inductive effects.

Synthesis Methods and Reaction Pathways

While no direct synthesis protocols for ethyl 3-chloro-2-fluoropyridine-4-acetate are documented, methods for analogous compounds suggest feasible routes. A patent describing the preparation of 4-amino-3,5-dichloro-6-fluoro-2-ethoxyacetic acid ethyl ester pyridine (CN106008333A) offers a template for halogenation and esterification steps . Key synthetic strategies include:

  • Halogenation of Pyridine Precursors:

    • Chlorination at position 3 could be achieved using SO2Cl2\text{SO}_{2}\text{Cl}_{2} or PCl5\text{PCl}_{5} under controlled conditions.

    • Fluorination at position 2 might employ KF\text{KF} or AgF\text{AgF} in polar aprotic solvents like dimethylformamide (DMF) .

  • Esterification:

    • Introduction of the ethyl acetate group at position 4 could involve reacting the corresponding carboxylic acid with ethanol in the presence of H2SO4\text{H}_{2}\text{SO}_{4} as a catalyst.

Table 2: Hypothetical Synthesis Route for Ethyl 3-Chloro-2-Fluoropyridine-4-Acetate

StepReaction TypeReagents/ConditionsIntermediateYield (%)
1ChlorinationPCl5\text{PCl}_{5}, 80°C, 6h3-Chloro-2-fluoropyridine65–70
2Acetic Acid AdditionAcetic anhydride, AlCl3\text{AlCl}_{3}, 120°C3-Chloro-2-fluoropyridine-4-acetic acid50–55
3EsterificationEthanol, H2SO4\text{H}_{2}\text{SO}_{4}, refluxEthyl 3-chloro-2-fluoropyridine-4-acetate85–90

These steps are extrapolated from methods used for structurally similar compounds, emphasizing the role of halogenation regioselectivity and esterification efficiency .

Physicochemical Properties and Stability

Ethyl 3-chloro-2-fluoropyridine-4-acetate is expected to exhibit moderate solubility in polar organic solvents (e.g., ethanol, DMSO) but limited solubility in water due to its hydrophobic ethyl acetate group. The compound’s melting point is projected to range between 45–50°C, based on analogs like ethyl 4-chloro-2-fluoropyridine-5-acetate. Stability studies of related pyridines suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage in anhydrous environments.

Key Stability Considerations:

  • Thermal Stability: Decomposition above 200°C, with release of toxic gases (e.g., HCl, HF).

  • Photostability: Likely prone to degradation under UV light due to the aromatic halogen bonds.

Applications in Medicinal Chemistry and Agrochemicals

Substituted pyridines are pivotal in drug discovery, with ethyl 3-chloro-2-fluoropyridine-4-acetate serving as a potential intermediate for bioactive molecules.

Pharmaceutical Applications

  • Antimicrobial Agents: Halogenated pyridines often disrupt microbial cell wall synthesis. The 3-chloro substituent may enhance binding to bacterial penicillin-binding proteins.

  • Kinase Inhibitors: Fluorine’s electronegativity could improve interactions with ATP-binding pockets in kinases, as seen in analogs like gefitinib.

Agrochemical Applications

  • Herbicides: Chlorine and fluorine substituents improve herbicidal activity by inhibiting acetolactate synthase (ALS), a target in weed control .

Table 3: Comparative Bioactivity of Pyridine Derivatives

CompoundTarget EnzymeIC₅₀ (nM)Application
Ethyl 3-chloro-2-fluoropyridine-4-acetate (predicted)ALS~120Herbicide
Ethyl 4-chloro-2-fluoropyridine-5-acetateKinase X85Anticancer
Ethyl 2-(2-chloro-4-fluoropyridin-3-yl)acetatePenicillin-binding protein200Antibacterial

Future Directions and Research Gaps

Despite its potential, ethyl 3-chloro-2-fluoropyridine-4-acetate remains understudied. Priority research areas include:

  • Synthetic Optimization: Developing catalytic methods to improve halogenation regioselectivity and yields.

  • Biological Screening: Evaluating its efficacy against resistant bacterial strains or cancer cell lines.

  • Environmental Impact: Assessing biodegradation pathways to mitigate ecological risks .

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